molecular formula C17H23N3O2 B5428346 4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole

4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole

Cat. No.: B5428346
M. Wt: 301.4 g/mol
InChI Key: VSIDWQHJXNZSFF-UHFFFAOYSA-N
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Description

The compound “4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a piperidine ring, which is a common motif in many pharmaceuticals . The molecule also contains a methoxyethyl group, which is a type of ether.


Molecular Structure Analysis

The benzimidazole core of the molecule is planar due to the conjugated pi system. The piperidine ring is likely in a chair conformation, which is the most stable conformation for six-membered rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. The benzimidazole core could potentially undergo electrophilic substitution reactions, while the piperidine ring could act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of the ether and amine groups could potentially make the compound polar and capable of forming hydrogen bonds .

Future Directions

The presence of multiple functional groups in this compound suggests that it could be a versatile starting point for the synthesis of a variety of derivatives. Future research could explore these possibilities .

Properties

IUPAC Name

[2-(2-methoxyethyl)piperidin-1-yl]-(2-methyl-1H-benzimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-18-15-8-5-7-14(16(15)19-12)17(21)20-10-4-3-6-13(20)9-11-22-2/h5,7-8,13H,3-4,6,9-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIDWQHJXNZSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N1)C(=O)N3CCCCC3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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